1,3-Dimethyl-1H-indene
Overview
Description
1,3-Dimethyl-1H-indene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a derivative of indene, which is a significant heterocyclic system in natural products and drugs . .
Biochemical Pathways
Indene derivatives are known to play a significant role in cell biology , suggesting that 1,3-Dimethyl-1H-indene may also interact with cellular pathways.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of indene, it may share some of the biological activities of its parent compound. Indene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Properties
IUPAC Name |
1,3-dimethyl-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYCPNBSJZKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2=CC=CC=C12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315954 | |
Record name | 1,3-Dimethylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-48-2 | |
Record name | 1,3-Dimethylindene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the rearrangement reactions observed in 1,3-dimethylindene?
A: 1,3-Dimethylindene exhibits intriguing rearrangement behavior, particularly 1,5-sigmatropic shifts. Studies have shown that various substituents on the indene ring, like acyl, vinyl, and even aromatic groups, can migrate via a concerted mechanism involving a 2H-indene intermediate. [, , ] The migratory aptitude of these groups is influenced by factors such as electron-withdrawing ability, steric hindrance, and orbital interactions. For instance, acetyl groups migrate faster than hydrogen in the 2H-indene intermediate. [] These rearrangements provide valuable insights into reaction mechanisms and the influence of substituents on reaction rates.
Q2: How do different catalysts impact the 1,3-prototropic rearrangement of 1,3-dimethylindene?
A: Research shows that the base-catalyzed 1,3-prototropic rearrangement of 1,3-dimethylindene is influenced by the catalyst's basicity. [, ] Tertiary amines like 1-aza-adamantane, quinuclidine, and 1,3,5-triaza-adamantane, each with varying basicity, were tested. Interestingly, despite its intermediate basicity, DABCO (1,4-diazabicyclo[2.2.2]octane) resulted in a significantly lower primary deuterium kinetic isotope effect (p.d.k.i.e.) compared to the other bases. [, ] This suggests a potential unique interaction of DABCO with the substrate, influencing the reaction mechanism.
Q3: Are there any studies on the kinetics of 1,3-dimethylindene rearrangements?
A: Yes, kinetic studies using primary deuterium kinetic isotope effects (p.d.k.i.e.s) have been conducted on the base-catalyzed rearrangement of 1,3-dimethylindene. [, ] The p.d.k.i.e. values provide information about the rate-determining step and the transition state of the reaction. Researchers observed that the p.d.k.i.e. for 1,3-dimethylindene is lower than that of 1-methylindene, indicating a potential difference in the transition state structures or the involvement of internal ion-pair return in the reaction mechanism. [, ]
Q4: Has 1,3-dimethylindene been used in any cycloaddition reactions?
A: 1,3-Dimethylindene readily undergoes cycloaddition reactions with dimethyl acetylenedicarboxylate, forming a 1:1 adduct as the major product. [] This reaction highlights the reactivity of the indene system towards dienophiles and its potential for the synthesis of complex cyclic compounds.
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